molecular formula C15H15ClN2O2 B4774158 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide

2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide

Cat. No. B4774158
M. Wt: 290.74 g/mol
InChI Key: JSJGHJGFEDBQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide, also known as PPMP, is a potent inhibitor of glycosphingolipid synthesis. It belongs to the group of amide-based inhibitors of glucosylceramide synthase. PPMP has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Mechanism of Action

2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide inhibits the synthesis of glycosphingolipids by inhibiting the activity of glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids. This inhibition leads to the accumulation of ceramide, a lipid that has been shown to induce apoptosis in cancer cells and have neuroprotective effects in neurodegenerative disorders.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to induce apoptosis in cancer cells by inducing the accumulation of ceramide. In addition, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has also been shown to have antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide is a potent inhibitor of glycosphingolipid synthesis, making it a valuable tool for studying the role of glycosphingolipids in various biological processes. However, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has limitations in terms of its solubility and stability, which can make it difficult to use in some experiments. In addition, the complex synthesis of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide can make it challenging to obtain large quantities of the compound.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide. One direction is to investigate the potential use of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide in combination with other anticancer drugs to enhance their efficacy. Another direction is to investigate the potential use of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide in the treatment of other diseases, such as infectious diseases. In addition, further research is needed to better understand the mechanism of action of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide and its effects on glycosphingolipid metabolism.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. In addition, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-11(20-14-7-5-12(16)6-8-14)15(19)18-10-13-4-2-3-9-17-13/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJGHJGFEDBQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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